molecular formula C6H7N3O B13161292 2-Amino-1-(pyrimidin-5-yl)ethan-1-one CAS No. 1211530-06-1

2-Amino-1-(pyrimidin-5-yl)ethan-1-one

Katalognummer: B13161292
CAS-Nummer: 1211530-06-1
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: NLIRJUBUHBPQME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(pyrimidin-5-yl)ethan-1-one is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group attached to an ethanone moiety, which is further connected to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene . The reaction is facilitated by the presence of a base, which promotes the cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Pyrimidinones

    Reduction: 2-Amino-1-(pyrimidin-5-yl)ethanol

    Substitution: Various substituted aminopyrimidines

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(pyrimidin-5-yl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-(pyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a versatile compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

1211530-06-1

Molekularformel

C6H7N3O

Molekulargewicht

137.14 g/mol

IUPAC-Name

2-amino-1-pyrimidin-5-ylethanone

InChI

InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2

InChI-Schlüssel

NLIRJUBUHBPQME-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=N1)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.